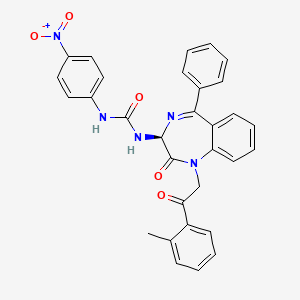![molecular formula C17H16N2O4S B2393772 N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide CAS No. 2415502-54-2](/img/structure/B2393772.png)
N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is a complex organic compound that features a benzodioxole ring and a thiophene ring connected through a cyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.
Cyclopropylmethyl Group Introduction: The cyclopropylmethyl group can be introduced through a cyclopropanation reaction using diazomethane.
Oxamide Formation: The final step involves the coupling of the benzodioxole and thiophene rings through an oxamide linkage, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and thiophene rings.
Reduction: Reduced forms of the benzodioxole and thiophene rings.
Substitution: Substituted derivatives at the thiophene ring.
Applications De Recherche Scientifique
N’-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of N’-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide involves its interaction with specific molecular targets. The benzodioxole and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(2,4-dimethoxyanilino)-1-propanone
- 3-Benzodioxol-5-yl-2-cyano-acrylic acid
Uniqueness
N’-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide is unique due to its combination of a benzodioxole ring and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for research in various fields, offering potential advantages over similar compounds in terms of reactivity and biological activity.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-15(18-9-17(4-5-17)11-3-6-24-8-11)16(21)19-12-1-2-13-14(7-12)23-10-22-13/h1-3,6-8H,4-5,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAZERKIIOGDJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2393689.png)
![4-Methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2393690.png)
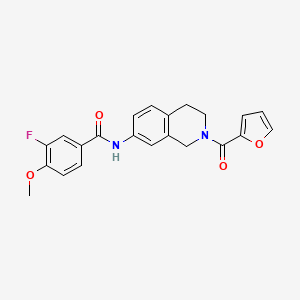
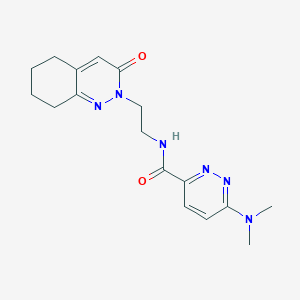
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2393696.png)
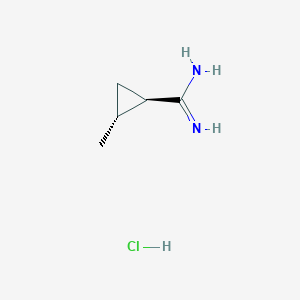
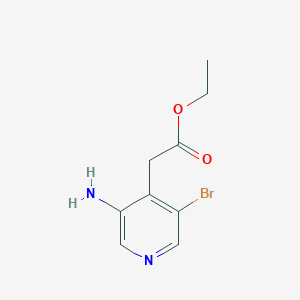
![5-[(3-chlorophenyl)amino]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2393704.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2393705.png)
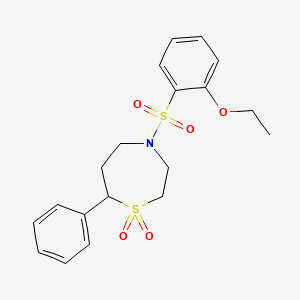
![1-(2-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2393707.png)
![5-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2393710.png)
